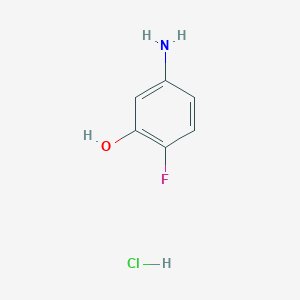

5-Amino-2-fluorophenol hydrochloride

Description

Significance in Contemporary Organic Synthesis and Chemical Sciences

The presence of fluorine in an aromatic compound like 5-Amino-2-fluorophenol hydrochloride dramatically alters its electronic properties, lipophilicity, and metabolic stability. sigmaaldrich.com Fluorine is the most electronegative element, and its introduction into a molecule can influence reactivity and intermolecular interactions. sigmaaldrich.com This makes fluorinated aromatics, including aminophenol derivatives, highly valuable in the development of advanced materials and as precursors for complex molecular architectures. sigmaaldrich.com The carbon-fluorine bond is one of the strongest in organic chemistry, imparting increased thermal and oxidative stability to the molecule. The unique properties conferred by fluorine atoms are crucial in modern chemistry, particularly in the creation of polymers with enhanced thermal stability and chemical resistance. sigmaaldrich.com

Overview of Research Trajectories for Halogenated Aminophenol Derivatives

Research into halogenated aminophenol derivatives is diverse and expanding. Scientists are exploring these compounds as key intermediates in the synthesis of a wide array of more complex molecules. For instance, various fluorinated o-aminophenol derivatives have been synthesized to serve as pH-sensitive probes for measuring intracellular pH levels. ontosight.ai The aminophenol structure serves as a versatile scaffold, and the addition of different halogens (fluorine, chlorine, etc.) at various positions on the aromatic ring allows for the fine-tuning of the molecule's chemical and physical properties. bldpharm.com This targeted modification enables the development of compounds for specific applications, ranging from biological imaging agents to building blocks for agrochemicals and pharmaceuticals. ontosight.aibldpharm.com The study of how different halogen substituent patterns affect the reactivity and metabolic pathways of these compounds is an active area of investigation. tcichemicals.com

Historical Context of Fluorinated Aromatic Compounds in Synthetic Chemistry

The history of organofluorine chemistry dates back to the early 20th century, a period marked by significant challenges in synthesizing these compounds due to the high reactivity of fluorine. sigmaaldrich.comchemicalbook.com Early attempts to directly fluorinate aromatic compounds were often uncontrollable. chemicalbook.com A major breakthrough came with the development of the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium fluoroborates. chemicalbook.com Another pivotal development was the halogen exchange method (Halex process), reported by Gottlieb in 1936, which uses potassium fluoride (B91410) to replace other halogens. chemicalbook.com These advancements laid the groundwork for the efficient synthesis of a wide range of fluorinated aromatic compounds. The strategic importance of these compounds grew immensely during World War II, particularly in the Manhattan Project, which required materials resistant to highly corrosive fluorine-containing compounds. chemicalbook.com This spurred further research and development, cementing the role of fluorinated aromatics in modern science and industry. chemicalbook.com

Properties of 5-Amino-2-fluorophenol

The following table details the known physical and chemical properties of 5-Amino-2-fluorophenol, the free base form of the subject compound.

| Property | Value |

| CAS Number | 100367-48-4 |

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 127.12 g/mol |

| Melting Point | 156-158 °C |

| Boiling Point | 255.3±20.0 °C (Predicted) |

| Density | 1.347±0.06 g/cm³ (Predicted) |

| pKa | 8.76±0.10 (Predicted) |

| Physical Form | Solid |

| Color | White to yellow |

Data sourced from ChemicalBook and Sigma-Aldrich. sigmaaldrich.comchemicalbook.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-amino-2-fluorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,9H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDSGVSKDZKNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 2 Fluorophenol Hydrochloride and Analogues

Established Synthetic Routes and Reaction Mechanisms

Traditional synthetic approaches to fluorinated aminophenols often rely on a series of well-understood, sequential reactions. These methods prioritize the strategic introduction of functional groups onto a core aromatic scaffold, culminating in the desired product.

Precursor Selection and Strategic Starting Materials for Aminophenol Synthesis

A prevalent strategy involves starting with a precursor where the amino group is present in a masked form, such as a nitro group. For instance, the synthesis of a related compound, 5-amino-2-chloro-4-fluorophenoxyacetic acid ester, begins with 2-chloro-4-fluoro-5-nitrophenol. google.com This precursor already contains the required halogen and a masked amino group in the correct positions relative to the hydroxyl group. The nitro group is advantageous as it is strongly deactivating and ortho-, para-directing, which can influence the regioselectivity of earlier synthetic steps, and it can be reliably converted to an amino group in a final step. commonorganicchemistry.comwikipedia.org

The following table summarizes key precursors and their strategic advantages:

| Precursor | Strategic Advantage | Target Analogue/Compound | Reference |

| 2-Chloro-4-fluoro-5-nitrophenol | Contains correctly positioned halogen and masked amino group (nitro). The nitro group can be reduced in a later step. | 5-Amino-2-chloro-4-fluorophenoxyacetic acid derivatives | google.com |

| 2,4-Difluoroaniline | One fluorine atom can be selectively substituted by a hydroxyl group. The amino group is already present. | 2-Amino-5-fluorophenol (B134415) | guidechem.com |

| p-Fluorophenol | Serves as a basic scaffold, but requires multiple, complex steps to introduce the other functional groups. | Fluoro derivatives of aminophenols | google.com |

Key Transformation Reactions in Aminophenol Preparation (e.g., Substitution, Hydrolysis, Reduction, Amination)

The construction of the 5-Amino-2-fluorophenol scaffold relies on a toolkit of fundamental organic reactions. The specific sequence and choice of reaction depend heavily on the selected precursor.

Reduction of Nitro Groups: This is one of the most crucial and widely used transformations in the synthesis of aromatic amines from nitroaromatic precursors. wikipedia.org The conversion of the nitro group (-NO2) to an amino group (-NH2) is typically achieved in the final steps of the synthesis to avoid unwanted side reactions with the more reactive amine. A variety of reducing agents can be employed, each with its own advantages regarding selectivity and reaction conditions. commonorganicchemistry.comyoutube.com

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is a clean and efficient method. commonorganicchemistry.comguidechem.com

Metal-Acid Systems: Combinations such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are classic, cost-effective reagents for nitro group reduction. guidechem.comscispace.com

Tin(II) Chloride (SnCl2): This reagent offers a mild method for reducing nitro groups and is known for its chemoselectivity, often leaving other reducible functional groups intact. youtube.com

Nucleophilic Aromatic Substitution (SNAr): This reaction is fundamental for introducing substituents onto an activated aromatic ring. In the context of aminophenol synthesis, it can be used to introduce either the amino or the hydroxyl group by displacing a suitable leaving group, typically a halide. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. vapourtec.com For example, in the synthesis of 2-amino-5-fluorophenol from 2,4-difluoroaniline, one fluorine atom is displaced by a hydroxyl group. guidechem.com

Hydrolysis: This reaction involves the cleavage of a chemical bond by water. In the synthesis described from 2,4-difluoroaniline, the reaction with potassium hydroxide (B78521) in water leads to the formation of the phenol (B47542), effectively a hydroxylation reaction. guidechem.com

Amination: The direct introduction of an amino group onto a phenol ring is a more advanced transformation. While traditional methods can be harsh, modern catalytic approaches have been developed. For instance, rhodium-catalyzed amination allows for the direct reaction of phenols with amines. organic-chemistry.org Electrophilic amination using diazenes in the presence of a Lewis acid like ZrCl4 is another method to form C-N bonds on phenol rings. acs.org

Formation of Hydrochloride Salts in Synthetic Procedures

The final step in the synthesis of the title compound is the formation of its hydrochloride salt. Primary aromatic amines are basic and react readily with strong mineral acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts. youtube.comissr.edu.kh This conversion is often intentionally performed for several practical reasons:

Improved Stability: Amine hydrochloride salts are generally more stable and less susceptible to air oxidation compared to the corresponding free amines.

Ease of Isolation and Purification: The salts are crystalline solids with higher melting points and are often less soluble in organic solvents than the free base. youtube.comresearchgate.net This property facilitates their isolation from the reaction mixture through precipitation and filtration. chemicalbook.com

Enhanced Solubility in Water: The ionic nature of the salt significantly increases its solubility in aqueous solutions compared to the neutral amine. issr.edu.kh

The salt formation is typically a straightforward acid-base reaction. A common laboratory procedure involves dissolving the purified amine in a suitable solvent, such as methanol (B129727) or ethyl acetate, and then introducing anhydrous HCl gas or a solution of HCl in an organic solvent. chemicalbook.com The hydrochloride salt then precipitates out of the solution and can be collected. chemicalbook.com For example, a documented procedure for preparing 2-aminophenol (B121084) hydrochloride involves dissolving the amine in methanol and bubbling HCl gas through the solution, leading to the precipitation of the salt with a 90% yield. chemicalbook.com

Advanced and Novel Synthetic Approaches

Recent advancements in synthetic organic chemistry have introduced more efficient, selective, and environmentally benign methods for preparing complex molecules like fluorinated aminophenols. These approaches often leverage catalysis and innovative reaction technologies to streamline synthetic sequences and improve yields.

Catalytic Strategies in Fluorinated Aminophenol Synthesis

Catalysis offers a powerful means to achieve transformations that are difficult or inefficient using stoichiometric reagents. In the synthesis of fluorinated aminophenols, catalysts can enable direct C-N, C-O, and C-F bond formations with high selectivity.

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are mainstays of modern synthesis. The Buchwald-Hartwig amination, which uses a palladium catalyst, is a versatile method for forming C-N bonds between aryl halides and amines. mdpi.com Similarly, Ullman-type reactions employ copper catalysts for the synthesis of aryl ethers and anilines. mdpi.com These methods provide direct routes to aminophenol derivatives from corresponding halophenols or haloanilines.

Direct Amination of Phenols: More recent developments include the rhodium-catalyzed direct amination of phenols. This method avoids the need for a pre-functionalized starting material (like a halophenol) and generates water as the only byproduct, making it highly atom-economical. organic-chemistry.org The rhodium catalyst facilitates the challenging keto-enol tautomerization of the phenol, allowing for subsequent condensation with an amine. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool for organic synthesis. Iridium-based photocatalysts can be used to facilitate the amination of halophenols via a nucleophilic aromatic substitution (SNAr) mechanism under gentle conditions. chemrxiv.org

The table below highlights some advanced catalytic methods:

| Catalytic Strategy | Catalyst Type | Transformation | Advantage | Reference |

| Buchwald-Hartwig Amination | Palladium | C-N bond formation from aryl halides | High functional group tolerance | mdpi.com |

| Ullman Condensation | Copper | C-N and C-O bond formation | Cost-effective metal catalyst | mdpi.com |

| Direct Phenol Amination | Rhodium | Direct conversion of phenols to anilines | High atom economy, water as byproduct | organic-chemistry.org |

| Photocatalytic SNAr | Iridium | Amination of halophenols | Mild reaction conditions | chemrxiv.org |

| nih.govtandfonline.com-Rearrangement Cascade | Copper | Synthesis of meta-aminophenols | Novel route to complex derivatives | mdpi.com |

Microwave-Assisted and Flow Chemistry Applications in Aromatic Functionalization

Modern reaction technologies like microwave irradiation and continuous flow chemistry offer significant advantages over traditional batch processing, including dramatically reduced reaction times, improved process control, and enhanced safety. vapourtec.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to significant rate enhancements. rsc.org This technology has been successfully applied to the synthesis of anilines and phenols from aryl halides. nih.govtandfonline.com Microwave-assisted methods can often be performed in greener solvents like water and may eliminate the need for metal catalysts in certain nucleophilic aromatic substitution reactions, making them more environmentally friendly. nih.govtandfonline.com The brevity of the reaction times (often minutes instead of hours) and simplicity in work-up make this a valuable technique for producing important pharmaceutical building blocks. nih.gov

Green Chemistry Principles and Sustainable Synthesis of Aminophenols

The synthesis of aminophenols, including 5-Amino-2-fluorophenol hydrochloride, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. These principles focus on waste prevention, atom economy, the use of less hazardous chemical syntheses, and the utilization of safer solvents and renewable feedstocks.

Traditional methods for synthesizing aminophenols often involve harsh conditions and the generation of significant waste streams. For instance, the Bechamp reduction, a historical method for reducing nitroarenes to anilines, produces large quantities of iron sludge, posing considerable environmental challenges. Modern approaches aim to replace such stoichiometric reductions with catalytic methods that are more efficient and generate less waste.

A key strategy in the sustainable synthesis of aminophenols is the catalytic hydrogenation of the corresponding nitro compounds. This method offers high atom economy as it ideally produces only water as a byproduct. Recent advancements have focused on developing highly active and selective catalysts that can operate under mild conditions. For example, the use of noble metal catalysts such as platinum or palladium supported on various materials has shown great promise. To further enhance the green credentials of this process, research is exploring the use of more abundant and less toxic metal catalysts.

Another green approach involves the use of environmentally benign solvents. Water is an ideal solvent for many chemical reactions due to its non-toxic and non-flammable nature. Researchers have developed catalytic systems that are effective in aqueous media, thereby avoiding the use of volatile organic compounds (VOCs). For instance, a greener route for the preparation of p-aminophenol from nitrobenzene (B124822) has been developed using a pressurized CO2/H2O system, which eliminates the need for mineral acids.

Furthermore, the recycling and reuse of catalysts and reaction media are central to sustainable synthesis. The development of heterogeneous catalysts allows for easy separation from the reaction mixture and subsequent reuse, reducing both cost and waste. Innovative methods for wastewater treatment and recycling in industrial production of aminophenols, such as decolorization and evaporation processes, are also being implemented to minimize the environmental footprint.

The principles of green chemistry applied to the synthesis of aminophenols are summarized in the table below:

| Green Chemistry Principle | Application in Aminophenol Synthesis |

| Waste Prevention | Designing syntheses to minimize byproduct formation. |

| Atom Economy | Utilizing reactions like catalytic hydrogenation that incorporate a high proportion of reactants into the final product. |

| Less Hazardous Synthesis | Replacing toxic reagents with safer alternatives and avoiding harsh reaction conditions. |

| Safer Solvents | Using water or other environmentally benign solvents instead of volatile organic compounds. |

| Catalysis | Employing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. |

| Renewable Feedstocks | Investigating the use of bio-based starting materials. |

By adhering to these principles, the chemical industry can move towards more sustainable and environmentally responsible methods for the production of this compound and its analogues.

Chemo- and Regioselective Synthesis Development

The chemo- and regioselective synthesis of this compound is crucial for ensuring the correct placement of the amino, fluoro, and hydroxyl functional groups on the benzene (B151609) ring, which is essential for its intended properties and reactivity. The development of synthetic strategies that precisely control this arrangement is a significant area of research.

A common and effective strategy for achieving the desired substitution pattern is to start with a precursor molecule that already contains some of the required functional groups or directing groups that facilitate their introduction in a regioselective manner. For instance, a plausible synthetic route to 5-Amino-2-fluorophenol involves starting with 2,4-difluoroaniline. guidechem.com In this approach, one of the fluorine atoms is selectively replaced by a hydroxyl group. This nucleophilic aromatic substitution (SNAr) reaction is highly regioselective due to the electronic effects of the amino and fluoro substituents on the aromatic ring. The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide, in a suitable solvent. guidechem.com

The chemoselectivity of subsequent reactions is also critical. For example, if a nitration step is employed to introduce the precursor to the amino group, the reaction conditions must be carefully controlled to prevent unwanted side reactions or the formation of undesired isomers. The selective reduction of a nitro group in the presence of other sensitive functional groups, such as a halogen or a hydroxyl group, is a common challenge in the synthesis of complex aromatic compounds. Modern catalytic systems, often employing metals like iron or palladium, have been developed to achieve high chemoselectivity in nitro group reductions under mild conditions. sci-hub.se

The table below summarizes key aspects of chemo- and regioselective synthesis relevant to 5-Amino-2-fluorophenol.

| Synthetic Challenge | Strategy | Key Considerations |

| Regioselective Hydroxylation | Nucleophilic aromatic substitution on a difluoroaniline precursor. | The directing effects of existing substituents on the aromatic ring. |

| Regioselective Amination | Starting with a precursor that allows for directed introduction of the amino or a precursor group. | Protecting group strategies may be necessary to control reactivity. |

| Chemoselective Reduction | Catalytic reduction of a nitro group in the presence of a fluorine atom. | Choice of catalyst and reaction conditions to avoid defluorination or other side reactions. |

Once the 5-Amino-2-fluorophenol free base is synthesized, it can be converted to its hydrochloride salt by treatment with hydrochloric acid. This is a standard procedure to improve the stability and handling of the compound.

The development of enzymatic approaches also offers promising avenues for highly selective synthesis of fluorinated aminophenols. Enzymes can operate under mild conditions and exhibit exquisite chemo-, regio-, and stereoselectivity, potentially reducing the need for protecting groups and multiple synthetic steps. While specific enzymatic routes to this compound are still an emerging area of research, the principles of biocatalysis are being increasingly applied to the synthesis of complex pharmaceutical intermediates.

Role of 5 Amino 2 Fluorophenol Hydrochloride As a Chemical Building Block

Intermediate in Complex Organic Molecule Synthesis

The strategic placement of reactive sites on 5-Amino-2-fluorophenol hydrochloride makes it an ideal intermediate for the synthesis of intricate organic molecules. Its ability to undergo a variety of chemical transformations allows for the construction of diverse and complex structures, including fluorinated heterocycles and highly substituted aromatic systems.

The ortho-disposed amino and hydroxyl groups of 5-Amino-2-fluorophenol are perfectly positioned for cyclization reactions, providing a direct route to fluorinated benzoxazoles, a class of heterocyclic compounds with significant biological activities. nih.gov Benzoxazoles are prominent scaffolds in medicinal chemistry, found in a range of therapeutic agents. nih.gov The synthesis typically involves the condensation of the aminophenol with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or their derivatives, followed by cyclodehydration. researchgate.net

Various catalytic systems, including green catalysts like fly ash or reusable acid catalysts, can facilitate this transformation under mild conditions. nih.govorganic-chemistry.org The reaction of 5-Amino-2-fluorophenol with a range of aldehydes, for example, leads to a library of 2-substituted-6-fluorobenzoxazoles. The fluorine atom at the 6-position of the resulting benzoxazole (B165842) ring can enhance properties like metabolic stability and cell membrane permeability in drug candidates. nih.gov

Table 1: Examples of Fluorinated Benzoxazole Synthesis

| Reactant for Cyclization | Catalyst/Conditions | Resulting Heterocycle | Potential Application Area |

|---|---|---|---|

| Benzaldehyde | Fly Ash, Heat | 6-Fluoro-2-phenylbenzoxazole | Antimicrobial Agent Scaffold nih.gov |

| 4-Chlorobenzoic Acid | Polyphosphoric Acid, Heat | 2-(4-Chlorophenyl)-6-fluorobenzoxazole | Pharmaceutical Intermediate |

| Phenyl isothiocyanate | I2-mediated oxidative cyclization | N-Phenyl-6-fluorobenzoxazol-2-amine | Kinase Inhibitor Scaffold nih.gov |

Beyond heterocycle formation, this compound is a foundational component for building more elaborate substituted aromatic and phenolic structures. The hydroxyl and amino groups can be selectively functionalized, allowing for the stepwise construction of complex molecules.

A key application is the O-alkylation of the phenolic hydroxyl group, a common strategy to introduce side chains that can modulate a molecule's solubility, lipophilicity, and target-binding interactions. For instance, reacting the closely related analog, 5-amino-2-chloro-4-fluorophenol, with haloacetic acid esters in the presence of a base yields phenoxyacetic acid esters. google.com This reaction transforms the simple phenol (B47542) into a more complex aryloxyacetic acid derivative, a structural motif present in various herbicides and pharmaceuticals. Similarly, the amino group can be acylated, sulfonated, or alkylated to introduce further diversity and functionality. These derivatization reactions are crucial for creating novel chemical entities with tailored properties for various applications. enamine.netbeilstein-journals.org

Precursor for Specialized Chemical Entities

The unique combination of functional groups makes this compound a sought-after precursor for a range of specialized chemicals. Its role extends from being a critical intermediate in the synthesis of active ingredients for life sciences to its use in the production of functional materials like dyes.

The incorporation of fluorine into drug candidates and agrochemicals is a widely used strategy to enhance efficacy, metabolic stability, and bioavailability. rhhz.net Fluorinated building blocks like 5-Amino-2-fluorophenol are therefore of high importance. bldpharm.com While specific, publicly disclosed examples linking this exact isomer to a marketed product are limited, its structural motifs are prevalent in patented compounds. The fluorinated aminophenol structure is a key component in the synthesis of inhibitors for protein kinases and other enzymes, which are targets for anticancer therapies. chemimpex.com

In the agrochemical sector, aminophenol derivatives are crucial for manufacturing pesticides and fungicides. For example, the non-fluorinated analog, 5-Amino-2-chlorophenol, is a known intermediate for Fluazuron, a veterinary medication used to control ticks on livestock. punagri.com This highlights the utility of the 5-amino-phenol scaffold in creating potent agrochemical agents. The presence of fluorine in 5-Amino-2-fluorophenol suggests its potential use in developing next-generation agrochemicals with improved performance profiles.

Aminophenols are established intermediates in the dye industry. google.com The amino group can be diazotized (converted to a diazonium salt) and then coupled with other aromatic compounds (coupling partners) to form azo dyes, which represent a large and versatile class of colorants. The hydroxyl and amino groups also act as powerful auxochromes, modifying the color and enhancing the fixation of the dye to fabrics. researchgate.netsciencepublishinggroup.com 5-Amino-2-fluorophenol can be used to create disperse dyes, which are used for coloring synthetic fibers like polyester. amoghchemicals.in

Furthermore, o-aminophenols are potential monomers for the synthesis of high-performance polymers like polybenzoxazoles (PBOs). These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The polymerization typically involves the polycondensation of a di-functional o-aminophenol with a dicarboxylic acid derivative. The fluorine atom in 5-Amino-2-fluorophenol could be used to produce fluorinated PBOs with modified properties, such as lower dielectric constants or enhanced solubility for easier processing.

In modern drug discovery, the synthesis of large collections of related compounds, known as chemical libraries, is essential for screening against biological targets. This compound is an excellent scaffold for diversity-oriented synthesis. frontiersin.org Its multiple reaction sites allow for the creation of a wide array of derivatives from a single starting material.

As discussed, the reaction with various aldehydes or carboxylic acids can generate a library of 2-substituted-6-fluorobenzoxazoles. nih.govnih.gov By systematically varying the substituent on the aldehyde or carboxylic acid, researchers can explore the structure-activity relationship (SAR) of the benzoxazole core for a specific biological target. This approach enables the rapid identification of lead compounds with improved potency and selectivity.

Table 2: Derivatization of 5-Amino-2-fluorophenol for a Chemical Library

| Scaffold | Reaction Type | Variable Reagent (R-CHO) | Resulting Library Member Structure |

|---|---|---|---|

| 5-Amino-2-fluorophenol | Condensation/Cyclization | Formaldehyde (R=H) | 6-Fluorobenzoxazole |

| 5-Amino-2-fluorophenol | Condensation/Cyclization | Acetaldehyde (R=CH3) | 6-Fluoro-2-methylbenzoxazole |

| 5-Amino-2-fluorophenol | Condensation/Cyclization | Pyridine-4-carboxaldehyde | 6-Fluoro-2-(pyridin-4-yl)benzoxazole |

| 5-Amino-2-fluorophenol | Condensation/Cyclization | Indole-3-carboxaldehyde | 6-Fluoro-2-(1H-indol-3-yl)benzoxazole |

This systematic derivatization allows for the efficient exploration of chemical space around a privileged fluorinated scaffold, accelerating the process of discovering new bioactive molecules.

Theoretical and Computational Investigations

Electronic Structure Analysis of Fluorinated Aminophenols

The electronic structure is fundamental to a molecule's physical and chemical properties. Through various computational techniques, it is possible to model the geometry, orbital energies, and charge distribution of fluorinated aminophenols with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry and stability of chemical compounds. researchgate.netmaterialsciencejournal.org By employing functionals such as B3LYP combined with basis sets like 6-311G(d,p), researchers can calculate key structural parameters, including bond lengths and bond angles, for the most stable conformation of a molecule in its ground state. materialsciencejournal.org These calculations for 5-Amino-2-fluorophenol would reveal the precise spatial arrangement of its atoms, taking into account the electronic effects of the amino (-NH2), hydroxyl (-OH), and fluorine (-F) substituents on the benzene (B151609) ring. The stability of the molecule is confirmed when frequency calculations yield no imaginary frequencies, indicating that the optimized structure corresponds to a local minimum on the potential energy surface. nih.gov

Table 1: Predicted Geometrical Parameters for 5-Amino-2-fluorophenol using DFT This table presents hypothetical yet realistic data based on typical values for similar molecular structures calculated with DFT methods.

| Parameter | Bond | Predicted Value |

| Bond Length | C-F | 1.35 Å |

| C-O | 1.37 Å | |

| C-N | 1.40 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| O-H | 0.97 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-C-F | 119.5° |

| C-C-O | 121.0° | |

| C-C-N | 120.5° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. thaiscience.info

For 5-Amino-2-fluorophenol, the electron-donating amino and hydroxyl groups would raise the HOMO energy level, while the electron-withdrawing fluorine atom would lower the LUMO energy. The interplay of these effects determines the final energy gap. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), which further quantify the molecule's reactivity. materialsciencejournal.orgnih.gov A hard molecule has a large energy gap, while a soft molecule has a small one. nih.gov

Table 2: Calculated Quantum Chemical Properties for a Representative Aminophenol This table is based on representative data from computational studies on similar aromatic amines and phenols. materialsciencejournal.orgthaiscience.info

| Parameter | Symbol | Formula | Typical Value |

| HOMO Energy | EHOMO | - | -5.8 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.3 eV |

| Chemical Softness | S | 1 / (2η) | 0.22 eV-1 |

| Electrophilicity Index | ω | (ELUMO + EHOMO)2 / (8η) | 1.36 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. thaiscience.info In an MEP map, regions of negative electrostatic potential (typically colored red and yellow) indicate an excess of electrons and are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net

For 5-Amino-2-fluorophenol, the MEP map would likely show negative potential around the highly electronegative oxygen and fluorine atoms, as well as over the π-system of the aromatic ring, making these the primary sites for interaction with electrophiles. mdpi.comresearchgate.net The hydrogen atoms of the hydroxyl and amino groups would exhibit a positive potential, identifying them as the most probable sites for nucleophilic interactions and hydrogen bonding. mdpi.com

Mechanistic Probes through Computational Chemistry

Beyond static molecular properties, computational chemistry provides powerful methods for exploring the dynamics of chemical reactions, including the elucidation of reaction pathways and the influence of specific atoms on reactivity.

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface of a reaction. nih.gov By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, chemists can determine the most energetically favorable pathway for a given transformation. This involves locating the saddle points on the potential energy surface that correspond to the transition state structures. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. For reactions involving 5-Amino-2-fluorophenol, these computational models can predict reaction outcomes and provide a theoretical foundation for optimizing reaction conditions. nih.gov

The presence of a fluorine atom significantly alters the electronic properties and reactivity of an aromatic molecule. Computational models are essential for quantifying these effects. Fluorine's high electronegativity leads to a strong inductive (-I) effect, withdrawing electron density from the benzene ring and influencing its reactivity towards electrophiles. nih.gov This can affect both the rate of reaction (reactivity) and the position on the ring where the reaction occurs (selectivity). Furthermore, fluorine can participate in noncovalent interactions, such as hydrogen bonding, which can stabilize specific conformations or transition states. nih.gov Theoretical models can dissect these electronic and steric contributions, providing a clear picture of how fluorine substitution modulates the chemical behavior of aminophenols compared to their non-fluorinated counterparts. nih.gov

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive and highly detailed information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For a compound like 5-Amino-2-fluorophenol hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular architecture.

¹H-NMR: Proton NMR spectra are used to identify the number and connectivity of hydrogen atoms. In the aromatic region of 5-Amino-2-fluorophenol, distinct signals for the three protons on the benzene (B151609) ring would be expected. Their chemical shifts and coupling patterns (splitting) are influenced by the electronic effects of the amino (-NH₂), hydroxyl (-OH), and fluorine (-F) substituents. The hydrochloride salt form means the amino group exists as -NH₃⁺, and the protons on this group may be visible depending on the solvent used.

¹³C-NMR: Carbon NMR provides information on the carbon skeleton of the molecule. The spectrum of this compound would show six distinct signals for the aromatic carbons. The chemical shifts are indicative of the electronic environment, with carbons attached to electronegative atoms (F, O, N) appearing at characteristic downfield positions. Furthermore, the carbon signals will exhibit splitting due to coupling with the adjacent fluorine atom (¹JC-F, ²JC-F, etc.), which is a key confirmation of the fluorine's position on the ring. researchgate.net For instance, the carbon directly bonded to fluorine (C-2) will show a large coupling constant.

¹⁹F-NMR: As an organofluorine compound, ¹⁹F-NMR is an exceptionally valuable and sensitive technique. nih.gov It provides a direct method for observing the fluorine atom. The spectrum typically shows a single resonance for the fluorine in 5-Amino-2-fluorophenol, and its chemical shift provides information about its electronic environment. nih.govacs.org This technique is particularly useful for monitoring reactions where the fluorine-containing moiety is being introduced or modified. Because ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it can be used to detect and quantify fluorinated species with high sensitivity, even in complex reaction mixtures. nih.govnih.gov On-line NMR monitoring setups can be employed to track reaction kinetics and identify intermediates in real-time without the need for sample isolation. magritek.com

Interactive Table: Predicted NMR Data for 5-Amino-2-fluorophenol

| Nucleus | Predicted Chemical Shift (ppm) | Key Coupling Interactions |

| ¹H | ~6.5 - 7.0 | H-H (ortho, meta), H-F (ortho, meta) |

| ¹³C | ~110 - 155 | C-F (¹J, ²J, ³J) |

| ¹⁹F | Varies (reference dependent) | F-H (ortho, meta), F-C (¹J, ²J, ³J) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features. The broad O-H stretch from the phenolic group and the N-H stretching vibrations from the ammonium (B1175870) group (-NH₃⁺) would be prominent in the 3200-3600 cm⁻¹ region. Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹, while aromatic C=C double bond vibrations are seen in the 1450-1600 cm⁻¹ range. The C-F bond gives rise to a strong absorption in the 1000-1300 cm⁻¹ region, and the C-O stretch of the phenol (B47542) appears around 1200-1260 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Phenol O-H | Stretch, broad | 3200 - 3600 |

| Ammonium N-H | Stretch | 3200 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Phenol C-O | Stretch | 1200 - 1260 |

| Aryl C-F | Stretch | 1000 - 1300 |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 5-Amino-2-fluorophenol exhibit characteristic absorption bands in the ultraviolet region (typically 200-400 nm) due to π → π* transitions of the benzene ring. The position and intensity of these absorptions are influenced by the substituents on the ring. The technique can be used for quantitative analysis, for example, in determining the concentration of phenols in a solution. researchgate.net

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and providing structural clues based on its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. acs.org In a typical mass spectrum, the molecule would be detected as its protonated molecular ion [M+H]⁺. The fragmentation of this ion provides a roadmap of the molecule's structure. Common fragmentation pathways for protonated amino compounds often involve the loss of small, stable neutral molecules. nih.gov For 5-Amino-2-fluorophenol, expected fragmentation could include the loss of ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO). nih.gov The combination of chromatography with mass spectrometry (e.g., LC-MS) is a powerful tool for separating and identifying components in a complex mixture. acs.orgnih.gov

Interactive Table: Expected Mass Spectrometry Data for 5-Amino-2-fluorophenol (as free base, C₆H₆FNO)

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₆H₇FNO]⁺ | 128.0512 | Protonated Molecular Ion |

| [M+H - NH₃]⁺ | [C₆H₄FO]⁺ | 111.0246 | Loss of Ammonia |

| [M+H - H₂O]⁺ | [C₆H₅FN]⁺ | 110.0406 | Loss of Water |

| [M+H - CO]⁺ | [C₅H₇FN]⁺ | 100.0562 | Loss of Carbon Monoxide |

Chromatographic Separations in Synthetic Research

Chromatography is fundamental to synthetic chemistry for the separation, purification, and analysis of compounds within a mixture.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of a synthesized compound and analyzing the composition of reaction mixtures. acs.org For a polar, aromatic compound like this compound, reversed-phase HPLC is typically employed.

In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water (frequently buffered and acidified) and an organic solvent like methanol (B129727) or acetonitrile. nih.govresearchgate.net The components of the mixture are separated based on their relative polarity. The final product can be separated from unreacted starting materials, intermediates, and side products. By comparing the retention time of the main peak in the sample to that of a pure reference standard, the identity of the compound can be confirmed. The area of the peak is proportional to its concentration, allowing for quantitative purity assessment, often expressed as a percentage of the total peak area. nih.gov HPLC methods are developed to ensure specificity, linearity, precision, and accuracy for reliable quantification of the target compound and any impurities. nih.govresearchgate.net

Specialized Techniques for Fluorine Tracing

The presence of a fluorine atom in 5-Amino-2-fluorophenol allows for the use of specialized analytical techniques to track the fate of the molecule in various chemical or biological processes.

The most direct and powerful method for fluorine tracing is ¹⁹F-NMR spectroscopy . nih.govacs.org Its high sensitivity and the absence of background signals in most systems make it ideal for monitoring the transformation of fluorinated compounds. nih.gov Researchers can track the disappearance of the parent compound's ¹⁹F signal and the appearance of new signals corresponding to fluorinated byproducts or degradation products, allowing for a complete fluorine mass balance to be determined. nih.gov

Other methods can also be employed for total fluorine analysis. For instance, after mineralization of the sample (a process to convert covalently bound fluorine to ionic fluoride), a fluoride-selective electrode can be used to measure the total fluoride (B91410) concentration. nih.gov Another approach involves derivatizing the phenol and analyzing it by gas chromatography-mass spectrometry (GC-MS) , which can be highly sensitive for trace-level detection. rsc.org However, for non-destructive analysis and structural identification of various fluorine-containing species in a mixture, ¹⁹F-NMR remains the superior technique in a research context. nih.govnih.gov

¹⁹F-NMR for Fluorine-Containing Compound Identification and Quantification in Complex Mixtures

In the realm of advanced analytical chemistry, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for the identification and quantification of fluorine-containing compounds, such as this compound, particularly within complex mixtures. nih.govresearchgate.net The utility of ¹⁹F-NMR stems from several advantageous properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio (which imparts high sensitivity, approaching that of ¹H), and a wide range of chemical shifts, typically spanning over 400 ppm. nih.govresearchgate.netchemrxiv.org This broad spectral dispersion minimizes the likelihood of signal overlap, a common challenge in ¹H-NMR, thus facilitating clearer analysis of individual components in a mixture. researchgate.netnih.gov

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. nih.gov Factors such as the presence of electron-donating or electron-withdrawing groups on an aromatic ring can significantly influence the resonance frequency of the fluorine atom. alfa-chemistry.com For this compound, the positions of the amino (-NH₂) and hydroxyl (-OH) groups relative to the fluorine atom will dictate its characteristic chemical shift. In a research context, this sensitivity allows for the unambiguous identification of the parent compound amidst its potential isomers, precursors, or degradation products in a reaction mixture or biological matrix.

For instance, in a hypothetical metabolic study of 5-Amino-2-fluorophenol, ¹⁹F-NMR could be employed to track the biotransformation of the parent compound. The appearance of new signals in the ¹⁹F-NMR spectrum would indicate the formation of metabolites. The chemical shifts of these new peaks would provide crucial information about the structural changes that have occurred in the vicinity of the fluorine atom.

A hypothetical dataset illustrating the application of ¹⁹F-NMR in analyzing a mixture containing this compound and a potential metabolite is presented below. In this scenario, let's consider the enzymatic hydroxylation of 5-Amino-2-fluorophenol, a common metabolic pathway. The introduction of an additional hydroxyl group would alter the electronic environment of the fluorine atom, resulting in a distinct chemical shift for the metabolite.

| Compound | Hypothetical Chemical Shift (δ) in ppm (Relative to CFCl₃) | Signal Multiplicity | Relative Integral | Concentration (mM) |

|---|---|---|---|---|

| This compound | -135.50 | dd (doublet of doublets) | 1.00 | 5.0 |

| Metabolite A (e.g., 5-Amino-2-fluoro-4-hydroxyphenol) | -142.25 | d (doublet) | 0.45 | 2.25 |

| Internal Standard (e.g., Trifluoroacetic acid) | -76.55 | s (singlet) | 1.00 | 5.0 |

Beyond qualitative identification, ¹⁹F-NMR is a robust tool for quantitative analysis (qNMR). acgpubs.orghuji.ac.il The area under an NMR signal (the integral) is directly proportional to the number of nuclei contributing to that signal. huji.ac.il By co-dissolving a known quantity of an internal standard (a fluorine-containing compound with a signal that does not overlap with the analytes of interest) in the sample, the concentration of this compound and its metabolites can be accurately determined. researchgate.net For precise quantification, it is crucial to ensure adequate relaxation delays between pulses during data acquisition to allow for full relaxation of all ¹⁹F nuclei, which guarantees that the signal integrals are truly proportional to the molar concentrations. huji.ac.il This quantitative capability is invaluable in various research applications, from monitoring reaction kinetics to determining the metabolic fate of fluorinated compounds. The non-destructive nature of the technique also allows for the recovery of the sample for further analysis by other methods if required. chemrxiv.org

The coupling of the ¹⁹F nucleus with neighboring protons (¹H) provides further structural information through spin-spin coupling patterns (multiplicity), such as doublets or triplets, which can help confirm the connectivity of atoms within the molecule. huji.ac.ilaiinmr.com In complex mixtures, two-dimensional NMR techniques, such as ¹H-¹⁹F HETCOR (Heteronuclear Correlation), can be employed to definitively correlate fluorine signals with specific protons in the molecule, further solidifying structural assignments.

Research Challenges and Future Perspectives

Optimizing Reaction Efficiency, Yields, and Scalability in Synthesis

The efficient synthesis of 5-Amino-2-fluorophenol hydrochloride is paramount for its application as a chemical intermediate. Researchers continually seek to improve reaction efficiency, maximize yields, and ensure that production methods are scalable for industrial applications.

One documented synthetic route to the related free base, 2-Amino-5-fluorophenol (B134415), starts from 2,4-difluoroaniline. This process involves a nucleophilic substitution reaction where one of the fluorine atoms is displaced by a hydroxyl group. The reaction is typically carried out in the presence of a strong base like potassium hydroxide (B78521) in an aqueous medium. The temperature is a critical parameter, maintained between 50-80°C for several hours to drive the reaction to completion. The final product is often isolated via steam distillation after acidification with hydrochloric acid. A key challenge in this synthesis is controlling the reaction to ensure monosubstitution and prevent the formation of byproducts. Monitoring the depletion of the starting material is crucial for achieving high yields. guidechem.com

Another common strategy for synthesizing aminophenols is the catalytic reduction of the corresponding nitrophenol. For fluorinated aminophenols, this would involve the reduction of a fluoronitrophenol precursor. For example, the synthesis of the related compound 3-amino-6-chloro-4-fluorophenol is achieved through the catalytic reduction of 2-chloro-4-fluoro-5-nitrophenol using hydrogen gas and a platinum dioxide catalyst. prepchem.com This method is generally efficient and clean, but its scalability can be hampered by the cost and availability of the catalyst and the safety requirements associated with using hydrogen gas under pressure. The choice of catalyst is critical; catalysts like copper ferrite (CuFe5O8) have been shown to be effective for the reduction of 4-nitrophenol to 4-aminophenol, demonstrating high conversion rates and reusability. mdpi.com The development of inexpensive, robust, and reusable catalysts is a significant area of research for making these processes more economically viable and sustainable on a large scale.

| Starting Material | Reagents | Key Conditions | Product | Reported Yield |

| 2,4-difluoroaniline | Potassium hydroxide, Water, Hydrochloric acid | 50-80°C, 4-5 hours, followed by steam distillation | 2-Amino-5-fluorophenol | Not specified |

| 2-chloro-4-fluoro-5-nitrophenol | Platinum dioxide, Hydrogen, Ethanol | Room temperature, Atmospheric pressure | 3-amino-6-chloro-4-fluorophenol | ~87% |

| 4-nitrophenol | CuFe5O8 catalyst, NaBH4 | Room temperature | 4-aminophenol | ~100% conversion |

This table presents data for the synthesis of 2-amino-5-fluorophenol and related aminophenol compounds to illustrate common synthetic strategies.

Addressing Regio- and Chemoselectivity Challenges in Aminophenol Functionalization

The trifunctional nature of 5-Amino-2-fluorophenol (amino, hydroxyl, and fluoro groups on an aromatic ring) makes its subsequent chemical modification a complex task. A primary challenge is achieving regioselectivity and chemoselectivity—controlling which functional group reacts and at which position on the ring.

Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The hydroxyl (-OH) and amino (-NH2) groups are strong activating groups and are ortho, para-directors. rsc.org Conversely, the fluorine (-F) atom is a deactivating group but is also an ortho, para-director. libretexts.org In 5-Amino-2-fluorophenol, these directing effects can lead to a mixture of products, complicating purification and reducing the yield of the desired isomer. For instance, an electrophilic attack could potentially occur at the positions ortho or para to the powerful activating groups, leading to complex product mixtures.

Chemoselectivity is another significant hurdle, particularly in reactions like alkylation. The amino and hydroxyl groups are both nucleophilic and can compete in reactions with electrophiles. The selective N-alkylation versus O-alkylation of aminophenols is a classic problem in organic synthesis. researchgate.netnih.gov The outcome often depends on a delicate balance of factors including the base, solvent, and the nature of the alkylating agent. nih.govresearchgate.net For example, under certain conditions, alkylation may predominantly occur on the more acidic phenolic oxygen, while different conditions might favor reaction at the nitrogen atom.

To overcome these challenges, chemists often employ protecting group strategies . organic-chemistry.org A protecting group can be temporarily attached to one of the reactive sites (e.g., the amino group) to block its reactivity, allowing the other site (e.g., the hydroxyl group) to be modified selectively. researchgate.netfiveable.me The protecting group is then removed in a subsequent step. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which can be removed under acidic and basic conditions, respectively, allowing for orthogonal protection strategies. wikipedia.orgug.edu.pl The selection of an appropriate protecting group that is stable under the desired reaction conditions and can be removed without affecting the rest of the molecule is crucial for a successful synthetic sequence.

| Challenge | Description | Common Strategies |

| Regioselectivity | Controlling the position of substitution on the aromatic ring during reactions like halogenation or nitration. | Understanding the directing effects of -OH, -NH2, and -F groups; optimizing reaction conditions (temperature, catalyst). |

| Chemoselectivity | Selectively reacting one functional group (e.g., -NH2) in the presence of another (e.g., -OH). | Use of protecting groups (Boc, Fmoc); careful selection of reagents, solvents, and bases to favor N- vs. O-alkylation. |

Development of Novel Derivatization Pathways and Chemical Transformations

Research into new chemical transformations of this compound is driven by the need to access novel molecules with valuable properties. As a versatile building block, it serves as a precursor for a range of more complex structures, particularly heterocyclic compounds.

A prominent and well-explored derivatization pathway for 2-aminophenols is the synthesis of benzoxazoles . nih.gov This class of heterocyclic compounds is of great interest in medicinal chemistry due to its presence in many biologically active molecules. researchgate.net The synthesis typically involves the condensation of a 2-aminophenol (B121084) with a carbonyl compound or its equivalent, followed by cyclization. organic-chemistry.org

Modern synthetic methods have focused on making this transformation more efficient and environmentally friendly. Recent advances include:

Catalytic Condensation: The use of various catalysts, including metal catalysts (e.g., Cu2O), nanocatalysts (e.g., TiO2–ZrO2), and acidic ionic liquids, to promote the reaction between 2-aminophenols and aldehydes under milder conditions. These catalysts often offer advantages such as high yields, shorter reaction times, and the potential for reuse. nih.gov

One-Pot Procedures: The development of sequential one-pot reactions, such as an initial aminocarbonylation followed by an acid-mediated ring closure, provides a streamlined route to 2-substituted benzoxazoles. organic-chemistry.org

Electrochemical Methods: Atom-economical and eco-friendly electrochemical oxidation methods have also been developed for benzoxazole (B165842) synthesis. organic-chemistry.org

The reaction of 5-Amino-2-fluorophenol in these synthetic schemes would lead to the formation of 6-amino-5-fluorobenzoxazole derivatives. The fluorine and amino substituents on the benzoxazole core provide additional points for further functionalization, allowing for the creation of diverse molecular libraries for screening in drug discovery and materials science.

| Reactant for Condensation | Catalyst/Conditions | Product Type | Significance |

| Aldehydes | Brønsted acidic ionic liquid gel, 130°C | 2-Arylbenzoxazoles | Solvent-free, reusable catalyst, high yield. nih.gov |

| Aldehydes | Cu2O, DMSO, Room Temperature | 2-Arylbenzoxazoles | Mild conditions, high yield, potential antifungal activity. nih.gov |

| Aldehydes | TiO2–ZrO2, Acetonitrile, 60°C | 2-Arylbenzoxazoles | Green catalyst, very short reaction time, high yield. nih.gov |

| β-Diketones | Brønsted acid and CuI | 2-Substituted benzoxazoles | Tolerates various substituents on the aminophenol. organic-chemistry.org |

Emerging Applications in Advanced Materials and Chemical Biology (as synthetic intermediates)

The value of this compound lies in its role as a key intermediate for synthesizing high-value molecules. The incorporation of fluorine is a well-established strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net

In the field of agrochemicals , fluorinated compounds play a crucial role in the development of modern herbicides, insecticides, and fungicides. researchgate.net The unique properties imparted by fluorine can lead to increased efficacy and better environmental profiles. Intermediates like 5-Amino-2-fluorophenol are valuable starting points for the synthesis of new crop protection agents. nbinno.com

While less documented, the potential application in advanced materials is also significant. The amino and phenol (B47542) groups are reactive handles for polymerization reactions. Fluorinated phenols can be used to synthesize specialty polymers with desirable properties such as thermal stability, chemical resistance, and low dielectric constants, which are important for electronics and aerospace applications. Furthermore, aminophenol derivatives are used as couplers in the formulation of oxidative hair dyes, where they react to form larger, colored molecules within the hair shaft. vulcanchem.com

| Field | Application of Derivatives | Role of 5-Amino-2-fluorophenol |

| Medicinal Chemistry | Synthesis of bioactive heterocycles (e.g., benzoxazinones) with potential anticancer or antiferroptotic activity. guidechem.comdigitellinc.com | Provides a fluorinated core structure to enhance metabolic stability and biological activity. |

| Chemical Biology | Development of molecular probes or labeled compounds for studying biological systems. | The fluorine atom can be used as a ¹⁹F NMR probe. |

| Agrochemicals | Creation of novel herbicides, fungicides, and insecticides. researchgate.netnbinno.com | Serves as a key building block for complex fluorinated active ingredients. |

| Consumer Products | Formulation of oxidative hair dyes. vulcanchem.com | Acts as a "coupler" molecule that reacts to form colorants. |

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

The challenges in synthesis and functionalization of complex molecules like this compound are increasingly being addressed by computational tools. Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by enabling faster and more accurate predictions of reaction outcomes and optimal synthetic routes. chemai.ioresearchgate.net

Furthermore, ML algorithms, especially those combined with high-throughput experimentation (HTE), can rapidly optimize reaction conditions. ucla.edu Algorithms can navigate the complex landscape of variables (temperature, solvent, catalyst, base) to find conditions that maximize yield and selectivity for challenging transformations, such as deoxyfluorination reactions. acs.org Bayesian optimization, for example, is a powerful technique used to efficiently find optimal conditions for fluorination and other reactions with a limited number of experiments. researchgate.net This approach can accelerate the development of robust and high-yielding synthetic processes for fluorinated intermediates. chemrxiv.orgrsc.org

| AI/ML Application | Specific Challenge Addressed | Potential Impact on 5-Amino-2-fluorophenol Chemistry |

| Retrosynthesis Planning | Designing efficient multi-step syntheses. | Suggesting novel and cost-effective routes from simple precursors. |

| Regioselectivity Prediction | Predicting the site of electrophilic attack on the aromatic ring. | Guiding chemists to conditions that favor the desired isomer, reducing byproducts. digitellinc.com |

| Reaction Condition Optimization | Finding the optimal temperature, solvent, and catalyst for a reaction. | Accelerating the discovery of high-yield conditions for synthesis and derivatization. acs.orgresearchgate.net |

| Interaction Effect Modeling | Understanding the complex interplay between substrates, reagents, and catalysts. | Providing deeper mechanistic insights and predicting outcomes for new, untested substrates. ucla.edu |

Q & A

Q. What are the recommended synthetic routes for 5-Amino-2-fluorophenol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves fluorination and amination steps. For example, nucleophilic aromatic substitution on halogenated precursors (e.g., 2-chloro-5-fluorophenol) using ammonia under controlled pressure and temperature (e.g., 80–120°C in ethanol/water mixtures). Catalytic hydrogenation or reductive amination may also be employed to introduce the amino group. Optimization requires adjusting molar ratios (e.g., 1:1.2 precursor-to-amine), solvent polarity, and reaction time. Purity can be monitored via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR (¹H/¹³C in DMSO-d₆ or CDCl₃) to confirm aromatic proton environments and amine proton signals (δ 5.0–6.0 ppm).

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% by area normalization).

- Mass Spectrometry (MS) for molecular ion confirmation (expected [M+H]⁺ for C₆H₇FNO·HCl: 164.04).

Cross-reference data with NIST standards or published spectra for validation .

Q. What storage conditions are critical to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free amine or fluorophenol derivatives). Use inert atmospheres (N₂) for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer : Discrepancies often arise from side reactions (e.g., over-fluorination or incomplete amination). Employ Design of Experiments (DoE) to isolate variables:

Q. What analytical strategies are effective in detecting trace impurities in this compound?

- Methodological Answer : Use high-resolution LC-MS/MS to identify impurities at <0.1% levels. Common impurities include:

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct kinetic studies across pH 3–9 (buffered solutions at 25°C). Monitor degradation via UV-Vis (λ = 270 nm for aromatic absorption) and NMR. Hydrolysis is accelerated under alkaline conditions (pH >7), leading to free phenol formation. For biological assays, use pH 5–6 buffers to minimize decomposition .

Q. What computational methods support the prediction of this compound’s reactivity in novel reactions?

- Methodological Answer : Apply Density Functional Theory (DFT) to model:

- Electrophilic substitution sites : Fukui indices identify reactive positions on the aromatic ring.

- Solvent effects : COSMO-RS simulations predict solubility and reaction barriers in polar vs. nonpolar solvents.

Validate predictions with experimental kinetic data .

Safety and Regulatory Compliance

Q. What in vitro assays are recommended for preliminary toxicity screening of this compound?

- Methodological Answer : Follow OECD guidelines:

Q. How should researchers address discrepancies in safety data between this compound and its analogs?

- Methodological Answer : Perform comparative toxicity studies using structurally similar compounds (e.g., 5-chloro-2-fluorophenol). Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.